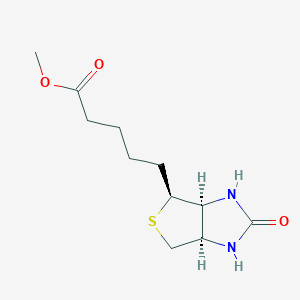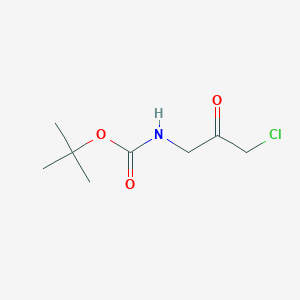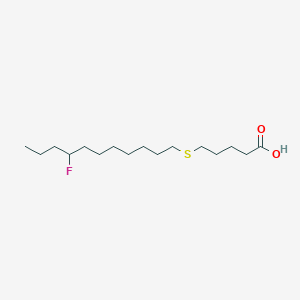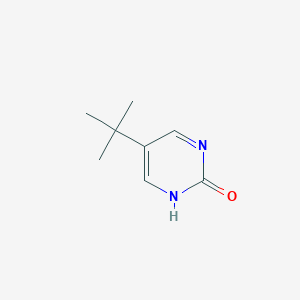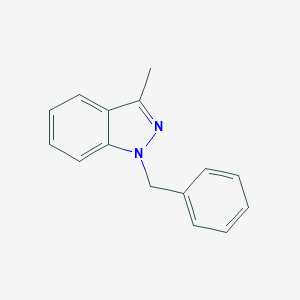
1-(2-Butylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butylpyrrolidin-1-yl)ethanone, also known as α-PBP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that is structurally similar to the more well-known drug, α-PVP. α-PBP is a potent psychostimulant that has gained popularity in recent years due to its euphoric effects.
Mechanism of Action
The mechanism of action of α-PBP is similar to that of other cathinone stimulants. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of α-PBP is still not fully understood and requires further research.
Biochemical and Physiological Effects
The biochemical and physiological effects of α-PBP are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Long-term use of α-PBP can lead to addiction, tolerance, and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using α-PBP in lab experiments is its potency and selectivity for dopamine and serotonin transporters. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using α-PBP is its potential for abuse and addiction, which could affect the validity of experimental results.
Future Directions
There are several future directions for research on α-PBP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential as a research tool for studying the role of dopamine and serotonin in the brain. Additionally, more research is needed to fully understand the mechanism of action and long-term effects of α-PBP.
Synthesis Methods
α-PBP is synthesized through a multi-step process that involves the reaction of butylamine with 2-bromo-1-phenylethanone. The resulting product is then reduced with lithium aluminum hydride to form the final compound, 1-(2-Butylpyrrolidin-1-yl)ethanone. The synthesis of α-PBP is relatively simple and can be carried out in a standard laboratory setting.
Scientific Research Applications
α-PBP has been the subject of numerous scientific studies due to its potential as a research tool in the field of neuroscience. One study found that α-PBP acts as a potent dopamine reuptake inhibitor, which may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Another study found that α-PBP has a high affinity for the serotonin transporter, which suggests that it may have potential as an antidepressant.
properties
CAS RN |
131119-50-1 |
|---|---|
Product Name |
1-(2-Butylpyrrolidin-1-yl)ethanone |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(2-butylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-4-6-10-7-5-8-11(10)9(2)12/h10H,3-8H2,1-2H3 |
InChI Key |
NBWAXBMBEFTNMV-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)C |
Canonical SMILES |
CCCCC1CCCN1C(=O)C |
synonyms |
Pyrrolidine, 1-acetyl-2-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



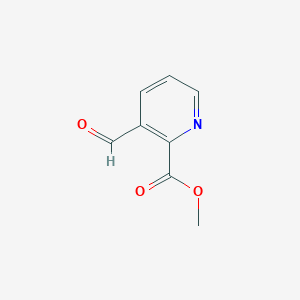

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)

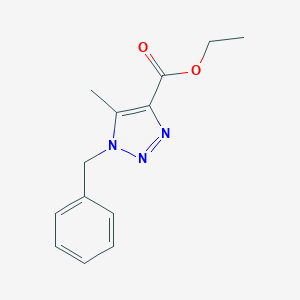
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
